molecular formula C13H8O2 B1267318 Dibenzo[b,d]furan-2-carbaldehyde CAS No. 5397-82-0

Dibenzo[b,d]furan-2-carbaldehyde

Cat. No. B1267318
CAS RN: 5397-82-0
M. Wt: 196.2 g/mol
InChI Key: OVJMIWIVPWPZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo[b,d]furan-2-carbaldehyde (DFCA) is an organic compound with a distinctive structure composed of two fused benzene rings and a carbaldehyde group. It is a colorless solid that is soluble in organic solvents and is used in a variety of scientific research applications. DFCA is a common starting material for organic synthesis and is used in the preparation of a number of pharmaceuticals and other compounds. In addition, DFCA has been studied for its biochemical and physiological effects, and its potential as a therapeutic agent.

Scientific Research Applications

  • Luminescence Properties and Chemosenor Systems : Dibenzo[b,d]furan-2-carbaldehyde derivatives exhibit unique spectral luminescence properties. These derivatives show a tautomeric equilibrium between benzoid and quinoid forms, which is affected by complexing with cations of alkali and alkaline earth metals. This results in significant changes in absorption and fluorescence spectra, characteristic of chemosensor systems with intramolecular charge transfer (ICT) (Dubonosov et al., 2009).

  • Synthesis of Novel Compounds : Research demonstrates the synthesis of various novel compounds from this compound, such as isomeric dibenzofuran carboxaldehydes and hexahydro-2H-pyrano[3,2-c]quinoline analogues. These compounds have potential applications in different fields, including antimycobacterial activities (Yempala & Cassels, 2017), (Kantevari et al., 2011).

  • Organic Thin Film Transistors (OTFTs) and OLEDs : Dibenzo[b,d]furan derivatives are used in the synthesis of materials for OTFT devices and OLED materials. Their incorporation results in materials with suitable carrier transport ability, excellent thermal stability, and outstanding fluorescence, making them promising for organic electronics (Zhao et al., 2017), (Hong et al., 2020).

  • Photocatalytic C–C Bond Cleavage : this compound is used as a green C1 building block for synthesizing bioactive quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage, demonstrating its potential in green chemistry (Yu et al., 2018).

  • Synthesis of Highly Fluorescent Derivatives : The compound is involved in the synthesis of highly fluorescent aryl-vinyl benzo[1,2-b:4,5-b′]difuran derivatives, which are potential materials for organic light-emitting devices (OLED) (Bosiak et al., 2012).

  • Antidiabetic Potential : Novel dibenzo[b,d]furan mono-carboxylic acid derivatives synthesized from this compound were evaluated as potential anti-diabetic agents, demonstrating significant pharmacological potential (Lakshminarayana et al., 2010).

Safety and Hazards

While specific safety and hazard information for Dibenzo[b,d]furan-2-carbaldehyde is not available, it’s important to handle all chemicals with care, using personal protective equipment and ensuring adequate ventilation .

Mechanism of Action

Mode of Action

It has been suggested that dibenzo[b,d]furan derivatives can extend the π-conjugation length and suppress vibrational relaxation, resulting in a narrowband pure-green emission

Biochemical Pathways

It is known that dibenzo[b,d]furan derivatives can be involved in the formation of hole blocking materials (hbms) for high-efficiency and long-lived blue phosphorescent organic light-emitting diodes (pholeds) . This suggests that the compound may influence electron transport pathways, but more research is needed to confirm this.

Pharmacokinetics

It is known that the compound has a molecular weight of 19621 g/mol , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

It has been suggested that dibenzo[b,d]furan derivatives can contribute to the development of high-efficiency and long-lived blue phosphorescent organic light-emitting diodes (pholeds) . This suggests that the compound may have applications in the field of optoelectronics.

Action Environment

It is known that the compound has high thermal stability , which suggests that it may be resistant to degradation in various environmental conditions.

Biochemical Analysis

Biochemical Properties

Dibenzo[b,d]furan-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific receptors or enzymes, altering their conformation and activity. This binding can lead to the inhibition of enzyme activity, such as in the case of cytochrome P450 enzymes, or activation of signaling pathways that result in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The metabolic pathways of this compound can also affect metabolic flux and the levels of specific metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For example, this compound may be transported into cells via organic anion transporters and bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .

properties

IUPAC Name

dibenzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJMIWIVPWPZMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277803
Record name dibenzo[b,d]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5397-82-0
Record name 2-Dibenzofurancarboxaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4270
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dibenzo[b,d]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzo[b,d]furan-2-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibenzo[b,d]furan-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Dibenzo[b,d]furan-2-carbaldehyde
Reactant of Route 3
Dibenzo[b,d]furan-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
Dibenzo[b,d]furan-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
Dibenzo[b,d]furan-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
Dibenzo[b,d]furan-2-carbaldehyde

Q & A

Q1: What is the primary use of 2-Dibenzofurancarboxaldehyde in the context of the provided research papers?

A1: 2-Dibenzofurancarboxaldehyde serves as a crucial starting material for synthesizing various heterocyclic compounds with potential biological activity. Specifically, it acts as a precursor to benzofuro[2,3-g]isoquinoline []. This compound belongs to a class of fused isoquinolines, some of which exhibit promising anticancer properties.

Q2: How does the structure of compounds derived from 2-Dibenzofurancarboxaldehyde relate to their potential biological activity?

A2: The research primarily focuses on synthesizing structural analogs of ellipticine, a known anticancer agent. Modifications to the ellipticine structure, like incorporating oxygen and sulfur isosteres, are explored to understand their impact on biological activity []. For instance, thiaolivacine, derived from a related compound, 4-methyl-3-dibenzothiophenecarboxaldehyde, showcases the significance of sulfur incorporation in these structures []. While the exact mechanism of action isn't detailed in these papers, the research suggests that subtle structural changes achieved by utilizing 2-Dibenzofurancarboxaldehyde can significantly influence the properties and potential applications of the resulting compounds.

Q3: What spectroscopic techniques were used to characterize 2-Dibenzofurancarboxaldehyde and its derivatives?

A3: The research mentions utilizing 100 MHz proton nuclear magnetic resonance (1H NMR) spectroscopy to analyze the synthesized fused isoquinolines, including benzofuro[2,3-g]isoquinoline, which is derived from 2-Dibenzofurancarboxaldehyde []. This technique helps determine the structure and purity of the synthesized compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.